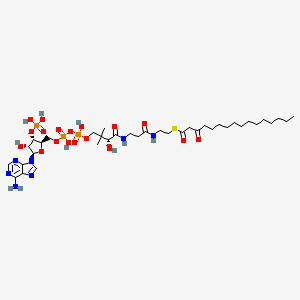
1,2,3,4-Tétrahydro-1-naphtylamine
Vue d'ensemble
Description
La 1,2,3,4-tétrahydro-naphtalène-1-ylamine, également connue sous le nom de 1,2,3,4-tétrahydro-1-naphtylamine, est un composé organique de formule moléculaire C10H13N. Il s'agit d'un dérivé du naphtalène, où le cycle du naphtalène est partiellement hydrogéné et un groupe amine est attaché au premier atome de carbone. Ce composé présente un intérêt significatif en raison de ses applications dans divers domaines, notamment la synthèse organique et la chimie médicinale .
Applications De Recherche Scientifique
La 1,2,3,4-tétrahydro-naphtalène-1-ylamine a plusieurs applications en recherche scientifique :
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel la 1,2,3,4-tétrahydro-naphtalène-1-ylamine exerce ses effets implique son interaction avec diverses cibles et voies moléculaires. Par exemple, en chimie médicinale, elle peut agir comme un ligand pour certains récepteurs ou enzymes, modulant leur activité. La structure du composé lui permet de participer à des liaisons hydrogène et à des interactions hydrophobes, qui sont essentielles à son activité biologique .
Composés similaires :
1,2,3,4-Tétrahydroisoquinoléine : Structure similaire mais avec un système cyclique différent.
1-Aminotétraline : Un autre dérivé de la tétraline avec des propriétés chimiques similaires.
2-Amino-1,2,3,4-tétrahydronaphtalène : Un isomère de position avec une réactivité différente.
Unicité : La 1,2,3,4-tétrahydro-naphtalène-1-ylamine est unique en raison de son motif de substitution spécifique et de la présence du groupe amine, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à agir comme intermédiaire polyvalent en synthèse organique et ses applications thérapeutiques potentielles en font un composé précieux dans divers domaines .
Mécanisme D'action
Target of Action
It has been used as a reagent in the iodocyclization of 4-aryl-4-pentenoic acids .
Mode of Action
It is known to be an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that it may interact with its targets through a cyclization process, leading to structural changes in the target molecules .
Biochemical Pathways
It has been used in the preparation of new chiral phosphine-aminophosphine ligands , suggesting that it may play a role in the synthesis of these compounds.
Result of Action
Its use in the iodocyclization of 4-aryl-4-pentenoic acids suggests that it may induce structural changes in these molecules .
Safety and Hazards
1,2,3,4-Tetrahydro-1-naphthylamine causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydro-1-naphthylamine plays a significant role in biochemical reactions, particularly in the preparation of chiral phosphine-aminophosphine ligands . It interacts with enzymes and proteins, facilitating the iodocyclization of 4-aryl-4-pentenoic acids . The nature of these interactions involves the formation of covalent bonds with the target molecules, leading to the desired chemical transformations. Additionally, 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the synthesis of new chiral compounds, highlighting its importance in stereoselective organic synthesis .
Cellular Effects
1,2,3,4-Tetrahydro-1-naphthylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function . For instance, its interaction with ω-transaminase in enzyme-membrane reactors has been studied for real-time chiral discrimination of enantiomers . These interactions can result in alterations in gene expression and metabolic flux, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydro-1-naphthylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an efficient reagent for iodocyclization reactions, forming covalent bonds with target molecules . This compound also participates in hydrogenation and dehydrogenation reactions, converting 1-naphthylamine to 1,2,3,4-Tetrahydro-1-naphthylamine and subsequently to other derivatives . These molecular interactions are crucial for its role in biochemical reactions and organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-1-naphthylamine change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies Over time, 1,2,3,4-Tetrahydro-1-naphthylamine may undergo degradation, leading to changes in its biochemical activity and interactions with biomolecules
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-1-naphthylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and enzyme activity . These dosage-dependent effects are crucial for determining the safe and effective use of 1,2,3,4-Tetrahydro-1-naphthylamine in biochemical research and potential therapeutic applications.
Metabolic Pathways
1,2,3,4-Tetrahydro-1-naphthylamine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . It participates in hydrogenation and dehydrogenation reactions, converting to different derivatives and impacting metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of 1,2,3,4-Tetrahydro-1-naphthylamine in biochemical research.
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetrahydro-1-naphthylamine is transported and distributed through interactions with transporters and binding proteins . . Understanding the transport and distribution of 1,2,3,4-Tetrahydro-1-naphthylamine is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
1,2,3,4-Tetrahydro-1-naphthylamine exhibits specific subcellular localization, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1,2,3,4-tétrahydro-naphtalène-1-ylamine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réduction du 1-nitro-2-naphtol, suivie d'une hydrogénation catalytique. Une autre approche consiste en l'amination réductrice de la 1-tétralone en utilisant de l'ammoniac ou une amine en présence d'un agent réducteur tel que le cyanoborohydrure de sodium .
Méthodes de production industrielle : En milieu industriel, la production de 1,2,3,4-tétrahydro-naphtalène-1-ylamine implique généralement des procédés d'hydrogénation catalytique à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des catalyseurs à base de palladium ou de platine dans des conditions de température et de pression contrôlées .
Analyse Des Réactions Chimiques
Types de réactions : La 1,2,3,4-tétrahydro-naphtalène-1-ylamine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les dérivés naphtylamine correspondants.
Réduction : Le composé peut être réduit davantage pour former des dérivés d'amines plus saturés.
Substitution : Elle peut participer à des réactions de substitution nucléophile, où le groupe amine peut être remplacé ou modifié.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers naphtylamines substituées, qui peuvent être utilisées en synthèse organique et en applications pharmaceutiques .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with a different ring system.
1-Aminotetralin: Another derivative of tetralin with similar chemical properties.
2-Amino-1,2,3,4-tetrahydronaphthalene: A positional isomer with different reactivity.
Uniqueness: 1,2,3,4-Tetrahydro-naphthalen-1-ylamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGPXSSNPTNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride) | |
| Record name | 1-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70903059 | |
| Record name | 1-Aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-40-5, 2954-50-9 | |
| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2217-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7A3GV2PNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)


![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)

![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)


